REACTION_CXSMILES
|
[CH3:1][NH2:2].O.[C:4]([C:6]1[CH:7]=[C:8]([S:12](Cl)(=[O:14])=[O:13])[CH:9]=[CH:10][CH:11]=1)#[N:5]>C(Cl)Cl>[C:4]([C:6]1[CH:7]=[C:8]([S:12]([NH:2][CH3:1])(=[O:14])=[O:13])[CH:9]=[CH:10][CH:11]=1)#[N:5]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is chilled in an ice water bath with magnetic stirring
|
Type
|
WASH
|
Details
|
to wash down the sides of the flask
|
Type
|
ADDITION
|
Details
|
concentrated HCl in water is added at 0° C., until the reaction
|
Type
|
ADDITION
|
Details
|
Water (50 mL) is added
|
Type
|
CUSTOM
|
Details
|
DCM is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The residue is filtered
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)S(=O)(=O)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |